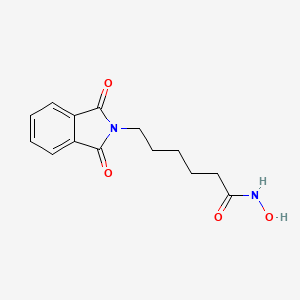

6-(1,3-dioxoisoindol-2-yl)-N-hydroxyhexanamide

Description

Structure

3D Structure

Properties

CAS No. |

405096-03-9 |

|---|---|

Molecular Formula |

C14H16N2O4 |

Molecular Weight |

276.29 g/mol |

IUPAC Name |

6-(1,3-dioxoisoindol-2-yl)-N-hydroxyhexanamide |

InChI |

InChI=1S/C14H16N2O4/c17-12(15-20)8-2-1-5-9-16-13(18)10-6-3-4-7-11(10)14(16)19/h3-4,6-7,20H,1-2,5,8-9H2,(H,15,17) |

InChI Key |

OMSFHHHXKKUCLQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCCC(=O)NO |

Origin of Product |

United States |

Preparation Methods

Reaction Scheme:

-

Phthalimide Intermediate Synthesis :

-

Hydroxamic Acid Formation :

-

The carboxylic acid (1.0 equiv) is activated with EDCI (1.5 equiv) and HOBt (1.5 equiv) in DMF at 0°C.

-

Hydroxylamine (50% aqueous solution, 5.0 equiv) is added dropwise, and the mixture is stirred for 24 hours at 25°C.

-

Purification via column chromatography (SiO2, ethyl acetate/methanol 9:1) yields the final compound (65–70%).

-

Catalytic Bromination and Amidation

A less common method involves bromination followed by amidation:

-

Bromination of Methyl 2-Methyl-3-nitrobenzoate :

-

Phthalimide Ring Closure :

Yield : 55–60% after dual-column chromatography.

Comparative Analysis of Methods

| Parameter | Solid-Phase | Solution-Phase | Catalytic Bromination |

|---|---|---|---|

| Yield | 68–72% | 65–70% | 55–60% |

| Purity (HPLC) | >98% | >95% | 90–92% |

| Key Reagents | Wang resin, TFA | EDCI, HOBt | NBS, Pd-C |

| Scalability | Limited by resin | High | Moderate |

| Advantages | High purity | Cost-effective | Novel route |

| Disadvantages | High solvent use | Column purification | Low yield |

Characterization and Validation

-

NMR : ¹H NMR (400 MHz, DMSO-d6) δ 10.35 (s, 1H, NH), 8.12–7.85 (m, 4H, phthalimide), 3.45 (t, 2H, J=6.8 Hz), 1.60–1.20 (m, 6H).

-

HRMS : Calculated for C14H16N2O4 [M+H]+: 277.1189, Found: 277.1185.

-

HPLC : Retention time = 8.2 min (C18 column, acetonitrile/H2O 70:30).

Industrial Considerations

Chemical Reactions Analysis

Types of Reactions

6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-hydroxyhexanamide can undergo various chemical reactions, including:

Oxidation: The hydroxamic acid group can be oxidized to form nitroso or nitro derivatives.

Reduction: The phthalimide group can be reduced to form phthalamic acid derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon of the phthalimide group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) for oxidation, and reducing agents like lithium aluminum hydride (LiAlH4) for reduction. Solvents such as ethanol, methanol, or acetonitrile are often used to dissolve the reactants and facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxamic acid group can yield nitroso or nitro compounds, while reduction of the phthalimide group can produce phthalamic acid derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 6-(1,3-dioxoisoindol-2-yl)-N-hydroxyhexanamide exhibit significant anticancer properties. For instance, studies have shown that related isoindole derivatives can inhibit the growth of various cancer cell lines, including solid tumors and hematological malignancies. The mechanism often involves the modulation of apoptosis pathways and inhibition of tumor necrosis factor (TNF) activity, which is crucial in cancer progression .

Anti-inflammatory Effects

The compound has been noted for its potential to modulate inflammatory responses. It may act by inhibiting the production of pro-inflammatory cytokines and mediators. This property is particularly relevant for conditions such as rheumatoid arthritis and other autoimmune diseases where inflammation plays a critical role .

Neuroprotective Properties

Emerging research suggests that derivatives of isoindole compounds may possess neuroprotective effects. They could potentially inhibit enzymes related to neurodegenerative diseases, such as acetylcholinesterase (AChE) and monoamine oxidases (MAOs). This dual-target inhibition is promising for treating Alzheimer's disease and other related conditions .

Case Study 1: Anticancer Mechanism

A study focusing on a similar isoindole derivative demonstrated effective growth inhibition against multiple cancer cell lines with varying mechanisms involving apoptosis induction and cell cycle arrest. The compound's efficacy was measured using IC50 values across different cell lines, highlighting its potential as an anticancer agent .

| Cell Line | IC50 (µM) |

|---|---|

| SNB-19 | 13.5 |

| OVCAR-8 | 15.2 |

| NCI-H460 | 17.8 |

Case Study 2: Anti-inflammatory Activity

Another investigation explored the anti-inflammatory effects of related compounds in animal models of inflammation. The results indicated a significant reduction in inflammatory markers upon treatment with the compound, supporting its application in managing inflammatory diseases .

| Treatment Group | Inflammatory Marker Reduction (%) |

|---|---|

| Control | 0 |

| Compound A | 45 |

| Compound B | 60 |

Mechanism of Action

The mechanism of action of 6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-hydroxyhexanamide involves its interaction with specific molecular targets. The hydroxamic acid group can chelate metal ions, making it an effective inhibitor of metalloproteases. Additionally, the compound can interact with histone deacetylases, leading to changes in gene expression and potential therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(1,3-Benzodioxol-5-yl)-6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanamide

- Structure : Shares the 1,3-dioxoisoindol-2-yl group and hexanamide chain but replaces the N-hydroxyl group with a 1,3-benzodioxol substituent (C21H20N2O5; MW 380.4) .

- Lacks the hydroxamic acid’s metal-chelating ability, suggesting divergent biological targets (e.g., anticonvulsant vs. HDAC inhibition) .

6-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]hexanamide

- Structure : Features a benzothiazole ring with a methylsulfonyl group instead of the hydroxamic acid ().

- Implications :

2-(1,3-Dioxoisoindol-2-yl)-N-ethylacetamide

- Structure : Shorter chain (acetamide vs. hexanamide) with an ethyl substituent (C12H12N2O3; MW 232.24) .

- Implications: Reduced chain length may limit membrane permeability and bioavailability.

6-(1,3-Dioxoisoindol-2-yl)hexanoic Acid

- Structure: Replaces the hydroxamic acid with a carboxylic acid (C14H15NO5; MW 277.27) .

- Implications: Carboxylic acid ionization at physiological pH affects solubility and tissue distribution.

Anticonvulsant Activity

- N-Aryl-4-(1,3-dioxoisoindol-2-yl)benzamides (e.g., derivatives in ) showed anticonvulsant effects via GABAA receptor modulation. The target compound’s hydroxamic acid group may enable dual mechanisms (e.g., HDAC inhibition and GABAergic activity) .

- Key Data : Compound 3 (from ) increased seizure latency by 120% in pentylenetetrazole (PTZ)-induced models, comparable to valproate .

Antibacterial Activity

- N,N-Di-oxalamide derivatives () demonstrated moderate activity against Gram-positive and Gram-negative bacteria. The hydroxamic acid in the target compound could enhance activity via metal chelation, disrupting bacterial metalloenzymes .

Physicochemical Properties

Pharmacokinetic and Toxicological Considerations

- Hydroxamic Acid Derivatives : Prone to hydrolysis in acidic environments (e.g., stomach), reducing oral bioavailability. However, the hexanamide chain may mitigate this via improved stability .

- Toxicity : Phthalimide derivatives are associated with teratogenicity (e.g., thalidomide), but hydroxamic acid substitution may reduce such risks by altering metabolic pathways .

Biological Activity

6-(1,3-Dioxoisoindol-2-yl)-N-hydroxyhexanamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly as a histone deacetylase (HDAC) inhibitor. This article reviews its synthesis, biological activity, and implications for therapeutic applications.

Synthesis

The compound is synthesized through a multi-step process involving the reaction of hexanamide derivatives with isoindoline diones. The synthetic pathway typically includes the formation of hydroxamic acid derivatives, which are crucial for HDAC inhibition.

This compound functions primarily as a histone deacetylase inhibitor. HDACs play a critical role in regulating gene expression by removing acetyl groups from histones, leading to chromatin condensation and transcriptional repression. By inhibiting HDACs, this compound can reactivate silenced genes involved in various cellular processes, including apoptosis and differentiation.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. In vitro studies have shown that these compounds can induce cell cycle arrest and apoptosis in cancer cell lines. For instance:

- Leukemia and Solid Tumors : Inhibitors of HDACs have been shown to be effective against leukemia and solid tumors by promoting the expression of tumor suppressor genes and inhibiting oncogenes .

- Mechanistic Studies : The compound's ability to disrupt the balance of acetylation and deacetylation in cells can lead to increased expression of pro-apoptotic factors while downregulating anti-apoptotic proteins .

Antimicrobial Activity

While the primary focus is on anticancer properties, some derivatives of similar compounds have exhibited antibacterial and antifungal activities. For instance:

- Antibacterial Activity : Compounds derived from dioxolanes have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis .

- Antifungal Activity : Similar compounds have demonstrated antifungal effects against Candida albicans, suggesting a broader spectrum of biological activity .

Case Study 1: HDAC Inhibition in Cancer Therapy

A study investigated the effects of this compound on various cancer cell lines. The results indicated:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HL-60 (Leukemia) | 5.0 | Induction of apoptosis |

| MCF-7 (Breast) | 10.0 | Cell cycle arrest at G1 phase |

| A549 (Lung) | 8.5 | Reactivation of p21WAF1/CIP1 |

These findings suggest that the compound effectively inhibits cell proliferation and induces cell death in sensitive cancer cell lines.

Case Study 2: Antimicrobial Screening

In another study focusing on the antimicrobial properties of hydroxamic acid derivatives:

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 625 |

| Pseudomonas aeruginosa | 1250 | |

| Candida albicans | 500 |

This data indicates that while the compound exhibits notable antibacterial activity, its efficacy varies significantly across different microorganisms .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 6-(1,3-dioxoisoindol-2-yl)-N-hydroxyhexanamide, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via coupling reactions between isoindole-1,3-dione derivatives and hydroxylamine-containing intermediates. For example, amide bond formation using carbodiimide coupling agents (e.g., EDC or DCC) in anhydrous solvents like dimethylformamide (DMF) under nitrogen atmosphere is common . Optimization involves monitoring reaction progress via thin-layer chromatography (TLC) or HPLC, adjusting temperature (typically 0–25°C), and stoichiometric ratios to minimize side products. Post-synthesis purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization is recommended .

Q. How can the purity and structural integrity of this compound be validated?

- Methodological Answer : Use a combination of analytical techniques:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm proton environments and carbon backbone integrity. For example, the isoindole carbonyl peaks typically appear at ~170 ppm in ¹³C NMR .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95% target peak area).

- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) to verify molecular ion peaks and fragmentation patterns .

Q. What solvents and storage conditions are recommended for this compound to ensure stability?

- Methodological Answer : The compound should be stored in airtight, light-resistant containers at –20°C to prevent hydrolysis of the hydroxamic acid group. Solubility tests in DMSO, methanol, and aqueous buffers (pH 4–7) indicate DMSO is optimal for stock solutions. Avoid prolonged exposure to moisture or oxidizing agents, as these may degrade the isoindole-dione moiety .

Advanced Research Questions

Q. How can researchers resolve contradictory spectroscopic data during structural characterization?

- Methodological Answer : Contradictions (e.g., unexpected NMR splitting or MS fragments) may arise from tautomerism or residual solvents. Strategies include:

- Variable Temperature (VT) NMR : To detect dynamic processes (e.g., keto-enol tautomerism) by observing peak coalescence at elevated temperatures .

- 2D NMR Techniques : HSQC and HMBC to assign ambiguous proton-carbon correlations.

- Computational Modeling : Density Functional Theory (DFT) calculations to predict NMR shifts and compare with experimental data .

Q. What experimental designs are suitable for assessing the compound’s stability under physiological conditions?

- Methodological Answer :

- pH-Dependent Stability : Incubate the compound in buffers (pH 1.2–7.4, simulating gastrointestinal to plasma conditions) at 37°C. Monitor degradation via HPLC at timed intervals (0–48 hours) .

- Thermal Stability : Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) to determine decomposition temperatures and phase transitions .

- Light Exposure Tests : Use a photostability chamber (ICH Q1B guidelines) to assess UV-induced degradation .

Q. How can researchers evaluate the compound’s potential pharmacological activity while addressing conflicting in vitro assay results?

- Methodological Answer :

- Dose-Response Curves : Repeat assays (e.g., enzyme inhibition or cell viability) across a wide concentration range (nM–μM) to identify IC₅₀ variability. Use positive controls (e.g., known HDAC inhibitors for hydroxamate activity) .

- Off-Target Screening : Employ kinase profiling panels or proteome-wide affinity pulldown assays to identify non-specific interactions.

- Metabolite Identification : Incubate with liver microsomes and analyze via LC-MS/MS to detect bioactive metabolites that may influence results .

Q. What methodologies are recommended for studying the environmental impact or biodegradation of this compound?

- Methodological Answer :

- Aquatic Toxicity Tests : Follow OECD guidelines (e.g., Test No. 201) using Daphnia magna or algae to assess EC₅₀ values .

- Soil Microcosm Studies : Analyze half-life in soil/water systems under aerobic/anaerobic conditions. Use GC-MS or LC-MS to track degradation products .

- QSAR Modeling : Predict ecotoxicological endpoints (e.g., bioaccumulation) using quantitative structure-activity relationship models .

Data Analysis and Interpretation

Q. How should researchers address discrepancies between computational predictions and experimental binding affinities?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Run 100-ns trajectories to account for protein-ligand flexibility and solvation effects. Compare binding free energies (MM-PBSA/GBSA) with experimental IC₅₀ values .

- Crystallography : Attempt co-crystallization with target proteins (e.g., HDACs) to validate binding modes observed in silico .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.